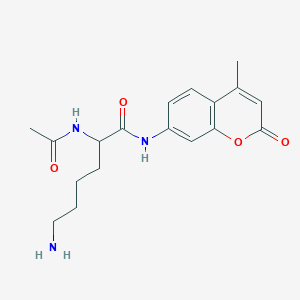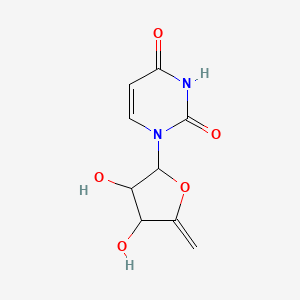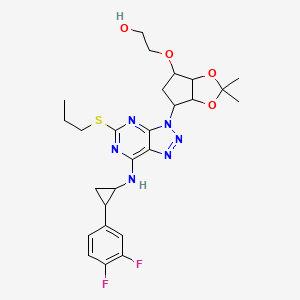![molecular formula C25H28O4 B13386935 2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol CAS No. 887594-89-0](/img/structure/B13386935.png)
2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[4,5]furo[3,2-c]chromene structure, followed by the introduction of the 3-methyl-but-2-enyl groups at the 2 and 10 positions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and final products.
Analyse Chemischer Reaktionen
Types of Reactions
2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. Specific pathways and targets may include oxidative stress pathways, cell signaling cascades, and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol: shares similarities with other benzo[4,5]furo[3,2-c]chromene derivatives, such as those with different substituents at the 2 and 10 positions.
Other furochromenes: Compounds with similar core structures but different side chains or functional groups.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the 3-methyl-but-2-enyl groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
887594-89-0 |
|---|---|
Molekularformel |
C25H28O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-10-20-23(12-22(16)27)28-13-21-19-11-18(26)9-17(8-6-15(3)4)24(19)29-25(20)21/h5-6,9-12,21,25-27H,7-8,13H2,1-4H3 |
InChI-Schlüssel |
LQNIEEMHSYEOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C(C=C(C=C34)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)


![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)




![[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid](/img/structure/B13386896.png)
![Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate](/img/structure/B13386904.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)

